molecular formula C19H16BrN3O3 B6545872 N-(3-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946333-39-7

N-(3-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B6545872
CAS RN: 946333-39-7
M. Wt: 414.3 g/mol
InChI Key: XVUSEKNPVZBRPF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its physical appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the kinetics and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like reactivity, acidity or basicity, and redox potential are also studied .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. F2213-0331 has demonstrated potent antileishmanial activity. In vitro studies revealed that compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Its efficacy against Leishmania aethiopica clinical isolates makes it a promising candidate for antileishmanial drug development.

Antimalarial Potential

Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a major global health concern. F2213-0331 derivatives (compounds 14 and 15) displayed significant inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .

Molecular Docking Insights

A molecular docking study on Lm-PTR1 (a target enzyme in Leishmania), complexed with Trimethoprim, justified the better antileishmanial activity of compound 13. This computational analysis provides valuable insights into the compound’s mode of action .

Implant Safety Assessment

Beyond its pharmacological applications, F2213-0331 could find use in medical devices. For instance, it might be relevant in assessing magnetically induced torques on implants, as per ASTM F2213 standards. These torques can impact tissue surrounding ferromagnetic implants .

Paramagnetic Materials Testing

F2213-0331’s properties could also contribute to the evaluation of magnetically induced displacement forces and torques on metal alloys used in medical devices. Standards like ASTM F2052-15 and ASTM F2213-17 address safety concerns related to magnetic interactions .

Future Prospects

As research continues, F2213-0331’s potential extends beyond its current applications. Collaborations between chemists, pharmacologists, and medical device experts may uncover novel uses, making it a versatile compound in scientific endeavors .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and any biological effects it induces .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can include determining its LD50, potential for causing irritation or sensitization, and its environmental impact .

properties

IUPAC Name

N-(3-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-12-6-3-4-9-15(12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-8-5-7-13(20)10-14/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUSEKNPVZBRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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